molecular formula C11H10ClN3O B2386097 4-chloro-N-methyl-1-phenyl-1H-pyrazole-5-carboxamide CAS No. 318497-92-6

4-chloro-N-methyl-1-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B2386097
CAS No.: 318497-92-6
M. Wt: 235.67
InChI Key: HDROXHPVBGWNEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-methyl-1-phenyl-1H-pyrazole-5-carboxamide is an organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chloro group, a methyl group, and a phenyl group. It is often used as a building block in the synthesis of more complex molecules and has been studied for its potential biological activities.

Mechanism of Action

Target of Action

The primary target of 4-chloro-N-methyl-1-phenyl-1H-pyrazole-5-carboxamide, also known as Chlorantraniliprole, is the ryanodine receptor (RyR) . This receptor plays a crucial role in the regulation of intracellular calcium levels in various organisms, including insects .

Mode of Action

Chlorantraniliprole acts by selectively activating the ryanodine receptors in insects . It binds to these receptors and triggers a continuous release of calcium from the intracellular stores . This unregulated calcium release leads to muscle contraction, paralysis, and ultimately, death of the insect .

Biochemical Pathways

The activation of the ryanodine receptor by Chlorantraniliprole disrupts the normal calcium signaling pathways in the insect’s cells . The continuous release of calcium ions into the cytoplasm disrupts the normal biochemical processes, leading to muscle paralysis and death .

Pharmacokinetics

The acute oral LD50 in rats is greater than 5000 mg/kg, indicating a favorable safety profile .

Result of Action

The result of Chlorantraniliprole’s action is the effective control of insect pests. Upon ingestion or contact, insects experience muscle paralysis and stop feeding within minutes . Death typically occurs within 1 to 4 days .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ChlorantraniliproleFurthermore, the compound is considered safe for non-target organisms like birds, bees, and fish, making it suitable for use in various environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-methyl-1-phenyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-1-phenyl-1H-pyrazole-5-carboxylic acid with methylamine under suitable conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-methyl-1-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has explored its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-methyl-1-phenyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-N-methyl-2-phenylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-13-11(16)10-9(12)7-14-15(10)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDROXHPVBGWNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=NN1C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.